molecular formula C18H19Cl2N3 B5667575 4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine

4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine

Cat. No. B5667575
M. Wt: 348.3 g/mol
InChI Key: HWOCHRTUARLXGS-UHFFFAOYSA-N
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Description

The compound "4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine" belongs to a class of chemicals known for their potential in various pharmacological and chemical applications. Although specific studies directly addressing this compound are limited, research on similar piperazine derivatives provides insight into their synthesis, structure, and properties.

Synthesis Analysis

Piperazine derivatives are synthesized through various chemical reactions, including nucleophilic substitution and condensation processes. For example, novel piperidine derivatives have been synthesized for anti-acetylcholinesterase activity, showcasing the versatility in modifying piperazine structures for targeted biological activities (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including potential variations like "4-benzyl-N-(2,6-dichlorobenzylidene)-1-piperazinamine", often involves complex arrangements influencing their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures, revealing details like bond lengths, angles, and conformational states (Xu et al., 2012).

Chemical Reactions and Properties

Piperazine compounds engage in a variety of chemical reactions, including those with antimicrobial and anticancer activities. Their reactivity can be tailored by modifying functional groups, leading to compounds with specific biological functions (Mallesha & Mohana, 2011).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties are influenced by the molecular structure and can be studied through various analytical techniques to optimize the compound's utility in research and development.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity with other chemical species, are central to understanding their pharmacological potential and stability. The introduction of different substituents on the piperazine ring can significantly alter these properties, affecting the compound's overall utility.

References:

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2,6-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-4-8-18(20)16(17)13-21-23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOCHRTUARLXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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